

Application of Ethyl 4-Bromobutyrate in the Synthesis of Pharmaceutical Intermediates

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Compound of Interest

Compound Name: *Ethyl 4-bromobutyrate*

Cat. No.: *B046930*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data on the use of **ethyl 4-bromobutyrate** as a key building block in the synthesis of important pharmaceutical intermediates. Its bifunctional nature, possessing both an electrophilic bromine atom and a versatile ester group, makes it an invaluable reagent for constructing a variety of molecular scaffolds found in modern therapeutics.

Synthesis of a Key Intermediate for Tolvaptan

Tolvaptan is a selective vasopressin V2 receptor antagonist used to treat hyponatremia. A crucial step in its synthesis involves the N-alkylation of a protected aminobenzoate derivative with **ethyl 4-bromobutyrate** to form a benzazepine precursor.

Data Presentation

Reactant/ Product	Molecular Formula	Molar Mass (g/mol)	Molar Ratio	Amount	Yield (%)	Purity
Methyl 5-chloro-2-(N-p-toluenesulfonyl)amino benzoate	C ₁₅ H ₁₄ ClN ₂ O ₄ S	355.80	1.0	585 g	-	-
Ethyl 4-bromobutyrate	C ₆ H ₁₁ BrO ₂	195.05	1.15	369.6 g	-	-
Potassium carbonate	K ₂ CO ₃	138.21	2.9	664 g	-	-
Methyl 5-chloro-2-[N-(3-ethoxycarbonyl)propyl-N-p-toluenesulfonyl]amino benzoate	C ₂₁ H ₂₄ ClN ₂ O ₆ S	470.0	-	726 g	~90%	High

Experimental Protocol: N-Alkylation for Tolvaptan Intermediate

This protocol is adapted from patented synthetic procedures for Tolvaptan.

Materials:

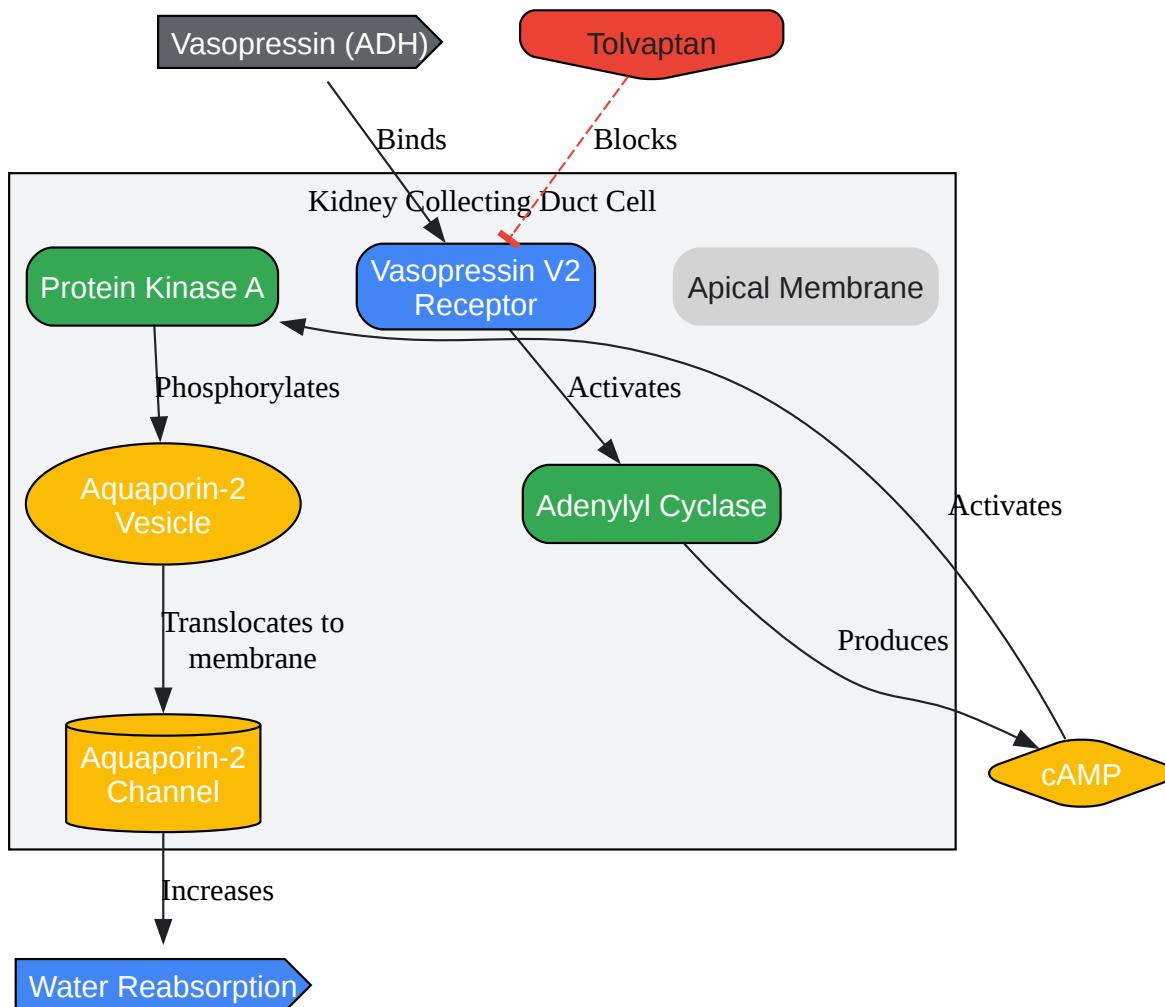
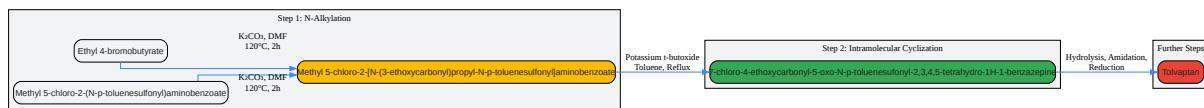
- Methyl 5-chloro-2-(N-p-toluenesulfonyl)aminobenzoate
- Ethyl 4-bromobutyrate**

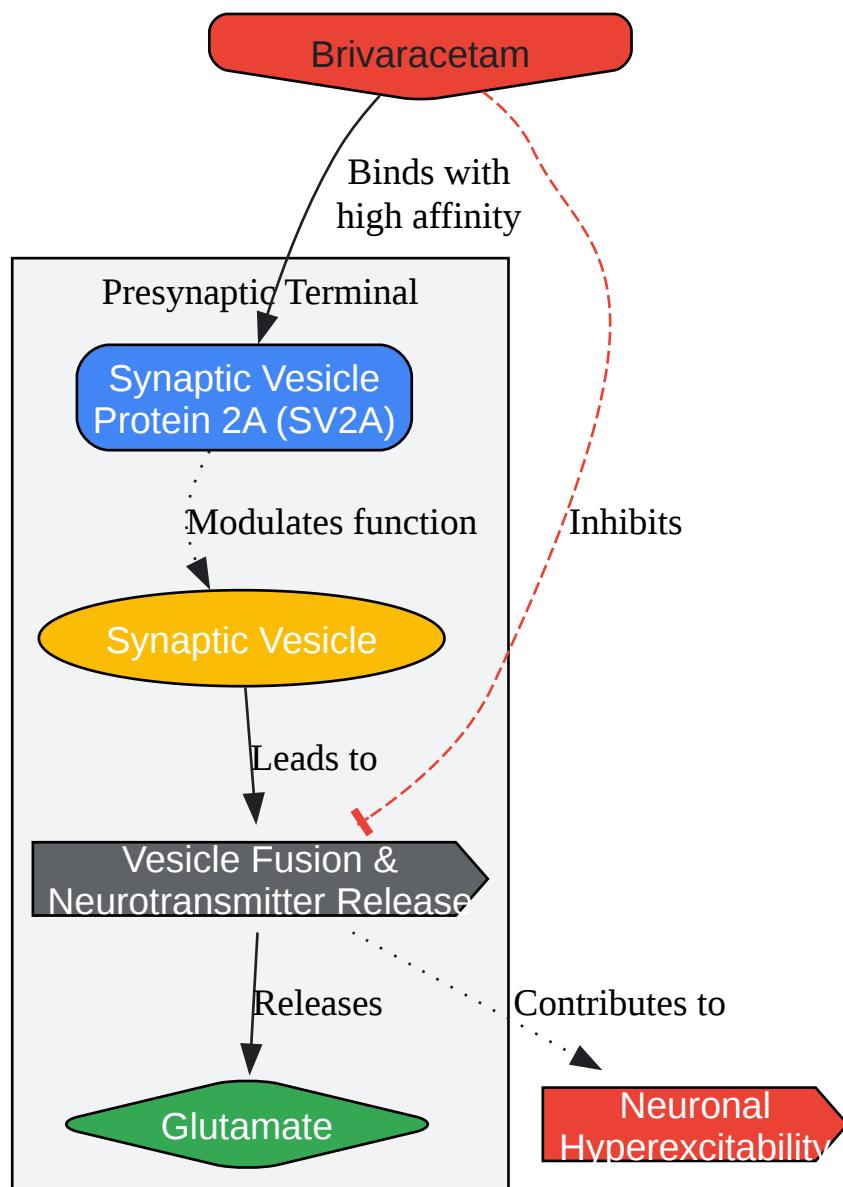
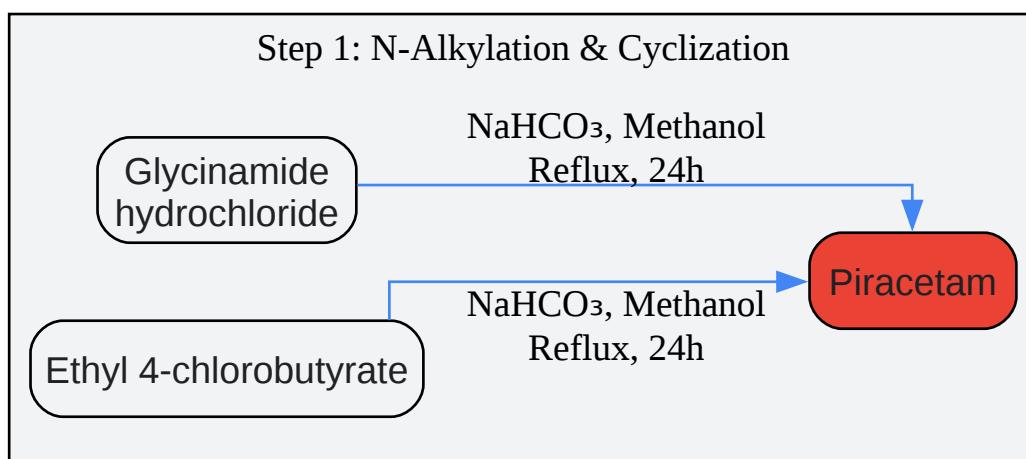
- Potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Deionized water

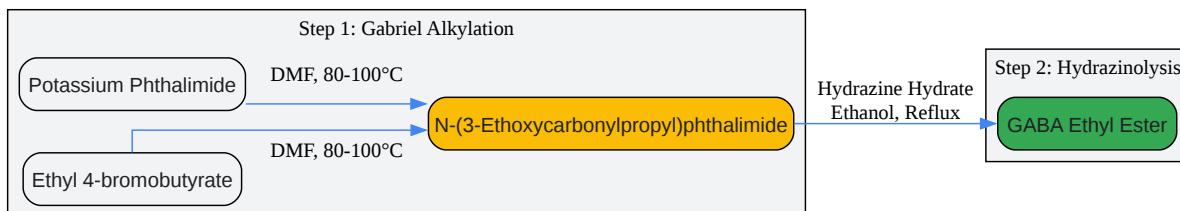
Procedure:

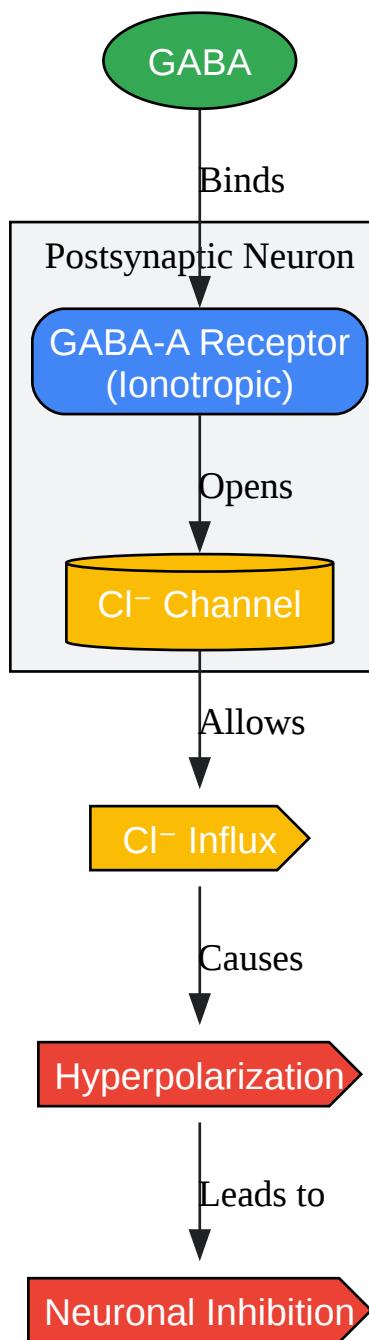
- To a suitable reaction vessel, add methyl 5-chloro-2-(N-p-toluenesulfonyl)aminobenzoate (585 g), **ethyl 4-bromobutyrate** (369.6 g), potassium carbonate (664 g), and dimethylformamide (4400 ml) at room temperature.
- Heat the reaction mixture to 120°C.
- Maintain the temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mass and pour it into deionized water.
- Filter the resulting precipitate.
- Dry the solid to obtain methyl 5-chloro-2-[N-(3-ethoxycarbonyl)propyl-N-p-toluenesulfonyl]aminobenzoate (726 g).

Visualization









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